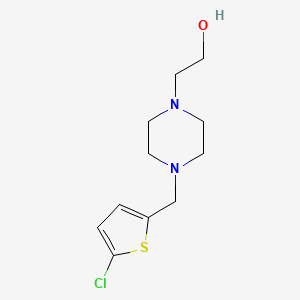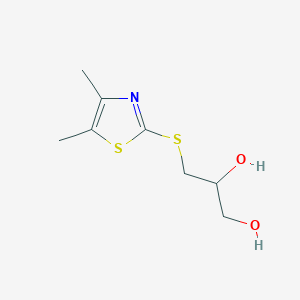
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is a chemical compound known for its significant applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in biochemical assays due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol typically involves the reaction of 4,5-dimethylthiazole with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiazole derivatives.
科学研究应用
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In cell viability assays, where it is used to assess the metabolic activity of cells.
Medicine: In drug development and testing, particularly for its role in cytotoxicity assays.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The compound exerts its effects primarily through its interaction with cellular components. In cell viability assays, it is reduced by mitochondrial reductases in living cells to form a colored formazan product. This reduction process is indicative of the metabolic activity of the cells, making it a valuable tool in cytotoxicity testing.
相似化合物的比较
Similar Compounds
- 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyltetrazolium bromide (MTT)
- Thiazolyl Blue Tetrazolium Bromide
Uniqueness
3-((4,5-Dimethylthiazol-2-yl)thio)propane-1,2-diol is unique due to its specific thioether linkage, which imparts distinct chemical properties compared to other thiazole derivatives. Its ability to undergo various chemical reactions and its application in diverse scientific fields make it a compound of significant interest.
属性
分子式 |
C8H13NO2S2 |
|---|---|
分子量 |
219.3 g/mol |
IUPAC 名称 |
3-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]propane-1,2-diol |
InChI |
InChI=1S/C8H13NO2S2/c1-5-6(2)13-8(9-5)12-4-7(11)3-10/h7,10-11H,3-4H2,1-2H3 |
InChI 键 |
JGWPWYREUSFKMG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)SCC(CO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14902012.png)
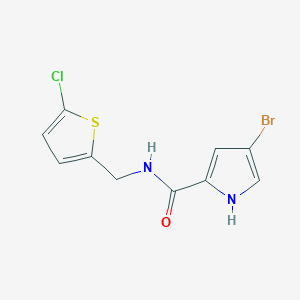

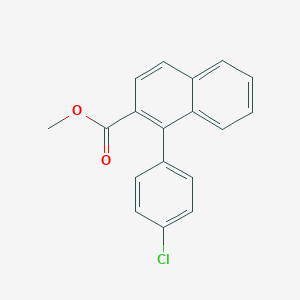
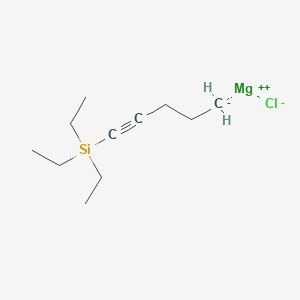
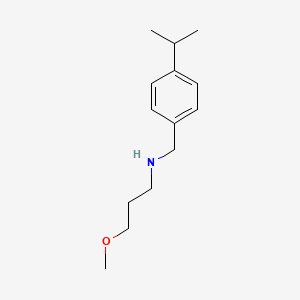
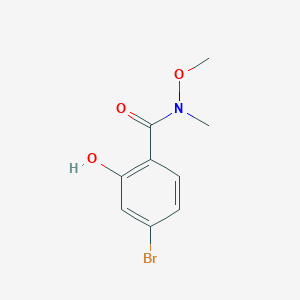
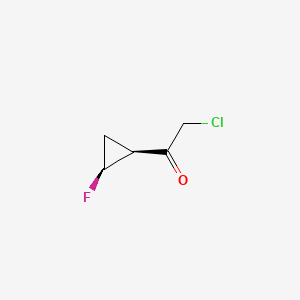
![(Z)-but-2-enedioic acid;7-[3-[4-[[1-(2-propoxyethyl)benzimidazol-2-yl]methyl]piperazin-1-yl]propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B14902083.png)
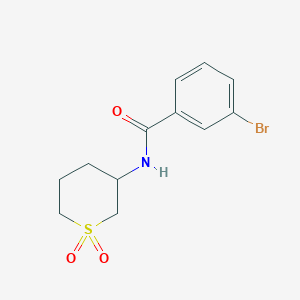
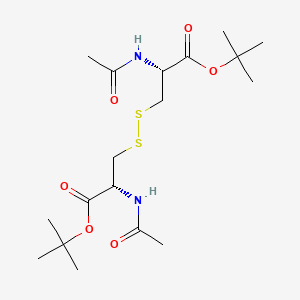
![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)
